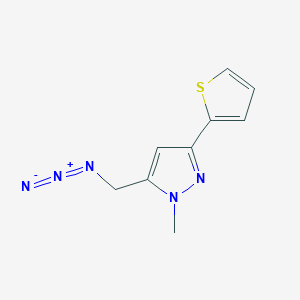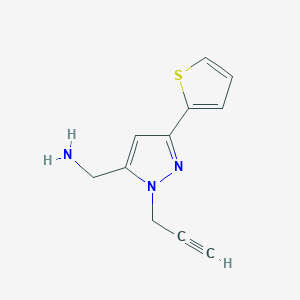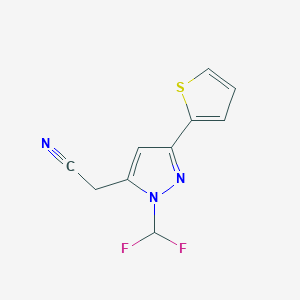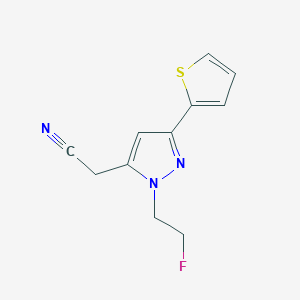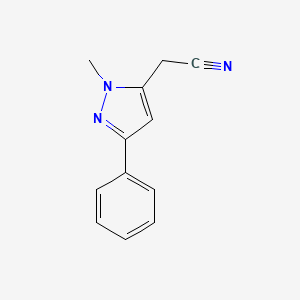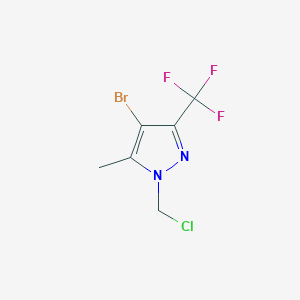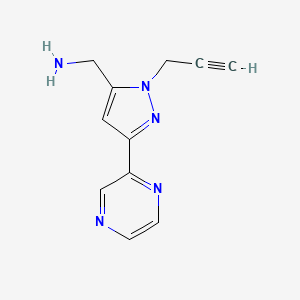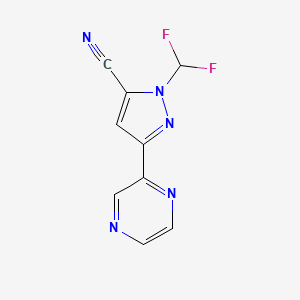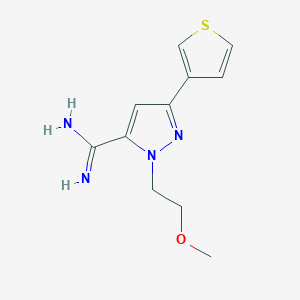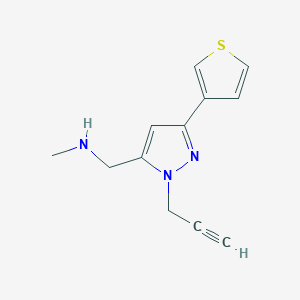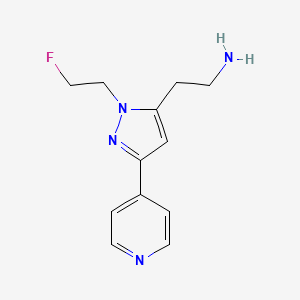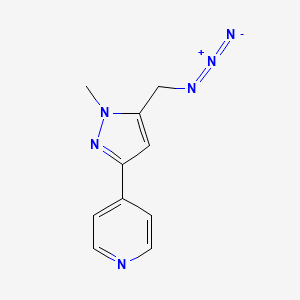
4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of intense research for numerous decades . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, 5-Aminoimidazoles react with 3-nitro-4H-chromen-4-ones with the formation of high yields of imidazo[4,5-b]pyridine .Applications De Recherche Scientifique
Photoinduced Tautomerization in Pyrazolylpyridines
- Application: Research on 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, closely related to your compound of interest, has demonstrated their ability to exhibit photoinduced tautomerization. This includes excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. These processes are significant in photochemistry and photophysics.
- Source: (Vetokhina et al., 2012).
Synthesis of Fused Polycyclic Pyrazolopyridines
- Application: A study on the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, closely related to your compound, showed potential in the development of novel organic compounds with significant yields. This is useful in the field of organic chemistry and material science.
- Source: (Nikpassand et al., 2010).
Synthesis and Characterization of Mononuclear Complexes
- Application: The synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a similar compound, was explored. These complexes have applications in material sciences, particularly in the development of new materials with unique properties.
- Source: (Zhu et al., 2014).
Antimicrobial Activity of Pyrazole-Pyridine Hybrids
- Application: Pyrazole-pyridine hybrids have been studied for their antimicrobial activity. Such compounds could be significant in the development of new antibiotics or antifungal agents.
- Source: (Desai et al., 2022).
Synthesis of Pyrazolopyridines for Anticancer and Antimicrobial Agents
- Application: The synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their derivatives, which are structurally similar to your compound of interest, showed potential in anticancer and antimicrobial applications. This highlights their importance in pharmaceutical research.
- Source: (Katariya et al., 2021).
Antiviral Activity of Pyrazole Derivatives
- Application: A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, similar to your compound of interest, revealed their potential antiviral activity. Such studies are crucial in the search for new antiviral drugs.
- Source: (Tantawy et al., 2012).
Mécanisme D'action
The mechanism of action of pyridine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For instance, some pyridine derivatives exhibit diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Safety and Hazards
Orientations Futures
The future directions in the research and development of pyridine derivatives are promising. The interest in pyridine derivatives arises from their diverse biological activity and their potential use in the design and development of new biologically active substances . Moreover, azopyridine, a type of pyridine derivative, has been highlighted as a highly versatile actuator for designing photo/multiresponsive polymeric materials .
Propriétés
IUPAC Name |
4-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-9(7-13-15-11)6-10(14-16)8-2-4-12-5-3-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORKDVECDGSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



